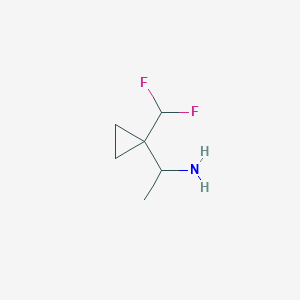

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-amine

Description

Properties

IUPAC Name |

1-[1-(difluoromethyl)cyclopropyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c1-4(9)6(2-3-6)5(7)8/h4-5H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJTZVGSPXQUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Rising Prominence of Fluorinated Motifs in Drug Discovery

An In-depth Technical Guide to the Synthesis of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-amine

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine and fluorinated groups, such as the difluoromethyl (CF2H) moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The gem-difluoromethylene (CF2) group, in particular, is a valuable motif found in numerous pharmaceuticals and biologically active compounds, often enhancing metabolic stability, binding affinity, and membrane permeability.[1] The target molecule of this guide, this compound, combines the conformational rigidity of a cyclopropane ring with the unique electronic properties of the difluoromethyl group, making it a highly sought-after building block for novel therapeutics. This guide provides a comprehensive overview of a proposed synthetic strategy for this compound, grounded in established chemical principles and supported by authoritative literature.

Strategic Analysis of the Target Molecule

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The most logical approach involves the late-stage introduction of the amine functionality to a pre-formed 1-(1-(difluoromethyl)cyclopropyl)ethan-1-one intermediate. This ketone can be derived from a corresponding carboxylic acid or its derivative, which, in turn, can be synthesized from a suitable alkene precursor via a difluorocyclopropanation reaction. This multi-step strategy allows for the careful and controlled installation of the key structural features of the target molecule.

Proposed Synthetic Pathway: A Step-by-Step Guide

This section outlines a detailed, three-stage synthetic route to this compound, commencing with the construction of the core difluoromethylcyclopropane ring.

Stage 1: Synthesis of 1-(Difluoromethyl)cyclopropanecarboxylic Acid

The cornerstone of this synthesis is the creation of the 1,1-difluorocyclopropane ring system. This is most reliably achieved through the addition of difluorocarbene (:CF2) to an appropriate alkene.

-

Key Reaction: Difluorocyclopropanation of Ethyl Acrylate.

-

Rationale: Ethyl acrylate is a readily available and inexpensive starting material. The electron-withdrawing nature of the ester group influences the reactivity of the double bond towards the electrophilic difluorocarbene.

Experimental Protocol:

-

Generation of Difluorocarbene: A common and effective method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate or sodium bromodifluoroacetate.[3][4] The bromo-derivative is often preferred due to its lower decomposition temperature and higher efficiency.[3][4]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of ethyl acrylate in a high-boiling point solvent such as diglyme.

-

Cyclopropanation: Heat the solution to the desired temperature (e.g., 150 °C for sodium bromodifluoroacetate in diglyme).[4] Slowly add a solution of sodium bromodifluoroacetate in diglyme via the dropping funnel. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Work-up and Purification: After the addition is complete, maintain the temperature for a specified period to ensure complete reaction. Cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ethyl 1-(difluoromethyl)cyclopropanecarboxylate is then purified by vacuum distillation or column chromatography.

-

Hydrolysis: The purified ester is subsequently hydrolyzed to the corresponding carboxylic acid. This can be achieved by heating with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

| Reagent/Solvent | Purpose | Stoichiometry (Typical) |

| Ethyl Acrylate | Alkene Substrate | 1.0 eq |

| Sodium Bromodifluoroacetate | Difluorocarbene Precursor | 1.5 - 2.0 eq |

| Diglyme | High-boiling Point Solvent | - |

| Sodium Hydroxide | Hydrolysis Reagent | 2.0 - 3.0 eq |

| Hydrochloric Acid | Acidification | To pH ~2 |

Stage 2: Synthesis of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one

With the carboxylic acid in hand, the next step is to convert it into the key ketone intermediate. A common and effective method is the reaction with an organometallic reagent, such as methyllithium.

-

Key Reaction: Reaction of 1-(Difluoromethyl)cyclopropanecarboxylic Acid with Methyllithium.

-

Rationale: This reaction provides a direct route to the desired methyl ketone. The use of two equivalents of the organolithium reagent is necessary: the first deprotonates the carboxylic acid, and the second adds to the resulting carboxylate to form a stable tetrahedral intermediate, which upon acidic workup yields the ketone.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-(difluoromethyl)cyclopropanecarboxylic acid in anhydrous tetrahydrofuran (THF).

-

Addition of Methyllithium: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of methyllithium in diethyl ether or THF (typically 2.2 equivalents) via a syringe.

-

Reaction and Quenching: Stir the reaction mixture at low temperature for a designated time before allowing it to warm to room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(1-(difluoromethyl)cyclopropyl)ethan-1-one can then be purified by column chromatography.

| Reagent/Solvent | Purpose | Stoichiometry (Typical) |

| 1-(Difluoromethyl)cyclopropanecarboxylic Acid | Starting Material | 1.0 eq |

| Methyllithium | Nucleophilic Methyl Source | 2.2 eq |

| Anhydrous THF | Anhydrous Solvent | - |

| Saturated NH4Cl (aq) | Quenching Agent | - |

Stage 3: Synthesis of this compound

The final step is the conversion of the ketone to the target primary amine. Reductive amination is a widely used and effective method for this transformation.

-

Key Reaction: Reductive Amination of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one.

-

Rationale: This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its in-situ reduction to the amine. This method avoids the isolation of the potentially unstable imine.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-(1-(difluoromethyl)cyclopropyl)ethan-1-one in a solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice for reductive aminations as it is selective for the iminium ion over the ketone.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by the addition of water. Make the solution basic with an aqueous base (e.g., NaOH) and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The crude amine can be purified by distillation or by formation of a salt (e.g., hydrochloride) followed by recrystallization. A patent for a similar synthesis of (1-cyclopropyl-1-methyl) ethylamine hydrochloride describes dissolving the crude amine in ethyl acetate and bubbling HCl gas through the solution to precipitate the salt.[5]

| Reagent/Solvent | Purpose | Stoichiometry (Typical) |

| 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one | Ketone Precursor | 1.0 eq |

| Ammonium Acetate | Ammonia Source | 5.0 - 10.0 eq |

| Sodium Cyanoborohydride | Reducing Agent | 1.5 - 2.0 eq |

| Methanol | Solvent | - |

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from ethyl acrylate to the final product.

Caption: Proposed synthetic route to this compound.

Considerations for Asymmetric Synthesis

For applications in drug development, the synthesis of a single enantiomer of the target amine is often required. Chiral amines are crucial building blocks for many active pharmaceutical ingredients.[6] An asymmetric synthesis of this compound could be approached in several ways:

-

Chiral Resolution: The final racemic amine could be resolved into its constituent enantiomers using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

-

Asymmetric Reduction: The ketone intermediate could be reduced asymmetrically to the corresponding chiral alcohol, which could then be converted to the amine with inversion of stereochemistry (e.g., via a Mitsunobu reaction followed by reduction of the resulting azide).

-

Enzymatic Transamination: A highly attractive and green chemistry approach would be the use of a transaminase enzyme to directly convert the ketone to the chiral amine.[6] This method offers high enantioselectivity and operates under mild conditions.

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 6. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions | MDPI [mdpi.com]

Exploring the Therapeutic Potential of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-amine Analogues: A Guide to Design, Synthesis, and Evaluation

An In-Depth Technical Guide:

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic agents. The 1-(1-(difluoromethyl)cyclopropyl)ethan-1-amine scaffold represents a compelling convergence of two high-value pharmacophoric elements: the conformationally rigid cyclopropane ring and the bioisosterically significant difluoromethyl group. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the exploration of analogues of this core structure. We will dissect the strategic rationale behind its design, provide detailed synthetic methodologies, outline a workflow for biological evaluation, and discuss the anticipated structure-activity relationships that can guide future discovery efforts.

The Core Scaffold: Deconstructing the Pharmacophoric Value

The therapeutic potential of this compound stems from the synergistic interplay of its constituent parts. Understanding the role of each component is critical for the rational design of analogues.

The Cyclopropylamine Moiety: A Constrained Vector in Chemical Space

The cyclopropyl ring is far more than a simple cycloalkane. Its inherent ring strain (bond angles of ~60°) imbues it with unique electronic properties, resembling a π-system in some contexts, and provides a rigid scaffold that can lock a molecule into a specific, biologically active conformation.[1][2] This conformational rigidity can reduce the entropic penalty upon binding to a protein target, potentially leading to enhanced potency.[3]

The amine group attached to this strained ring is a common feature in many bioactive compounds, including mechanism-based inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where the cyclopropylamine moiety is essential for covalent adduct formation with the FAD cofactor.[3][4]

The Difluoromethyl Group (CF₂H): A Lipophilic Hydrogen Bond Donor

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] The difluoromethyl group, in particular, offers a unique set of properties. It serves as a bioisostere for a hydroxyl or thiol group but with significantly different physicochemical characteristics. The two electron-withdrawing fluorine atoms increase the acidity of the C-H bond, allowing it to function as a weak hydrogen bond donor.[6][7]

Furthermore, the CF₂H group can enhance metabolic stability by blocking sites of oxidative metabolism and modulate properties like lipophilicity and pKa, which are critical for a drug's pharmacokinetic profile.[6][8] Its introduction can lead to improved cell permeability and bioavailability.

Strategic Design of Analogues

The exploration of analogues should be a systematic process aimed at probing the structure-activity relationship (SAR) around the core scaffold. Modifications can be targeted at three primary locations:

-

The Amine (R¹): Derivatization of the primary amine allows for the introduction of various substituents to probe interactions with the target protein. This is the most common and accessible point for modification.

-

The Ethyl Group (R²): Altering the methyl group on the ethylamine sidechain can explore steric limitations within the binding pocket.

-

Aryl/Heteroaryl Additions (Ar): In many inhibitor classes, an aromatic group is appended to the amine to establish additional binding interactions, such as π-stacking or hydrophobic contacts.[9]

Synthesis of Analogues: A Methodological Approach

A robust and flexible synthetic strategy is paramount. The following sections detail validated protocols for the synthesis of the core precursors and their subsequent elaboration into a library of analogues.

Synthesis of the Core Intermediate: 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one

The synthesis of the key ketone intermediate is a critical first step. While multiple routes to substituted cyclopropanes exist[10][11], a practical approach involves the construction of the difluoromethylcyclopropane moiety followed by acylation. Recent advances in enantioselective copper-catalyzed difluoromethylation of cyclopropenes provide an elegant route to such building blocks.[6][7]

Protocol 1: Reductive Amination for N-Alkylated Analogues

Reductive amination is a reliable and high-yielding method for converting the key ketone intermediate into a wide range of secondary and tertiary amines. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[3]

Objective: To synthesize N-substituted analogues of this compound.

Materials:

-

1-(1-(difluoromethyl)cyclopropyl)ethan-1-one (1.0 mmol)

-

Primary or secondary amine (e.g., benzylamine, morpholine) (1.2 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)

-

Acetic acid (catalytic, ~1 drop)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(1-(difluoromethyl)cyclopropyl)ethan-1-one (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Add a catalytic amount of acetic acid to the mixture. Stir at room temperature for 1-2 hours to facilitate imine/enamine formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is mild enough not to reduce the ketone before imine formation is complete, and it is tolerant of the mildly acidic conditions, making it superior to reagents like NaBH₄ for this one-pot transformation.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted analogue.

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Analogues

For the synthesis of N-aryl or N-heteroaryl analogues, which are common in enzyme inhibitors[9], a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination is the method of choice. This protocol assumes the initial synthesis of the primary amine, this compound, via reductive amination with ammonia or a protected equivalent.

Objective: To synthesize N-aryl analogues.

Materials:

-

This compound (1.0 mmol)

-

Aryl or heteroaryl bromide/iodide (1.0 mmol)

-

Pd₂(dba)₃ (0.02 mmol) or other suitable palladium catalyst

-

Xantphos or other suitable phosphine ligand (0.04 mmol)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 mmol)

-

Anhydrous toluene or dioxane (10 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), palladium catalyst, ligand, and base under an inert atmosphere.

-

Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

-

Add the anhydrous solvent (10 mL) followed by the primary amine (1.0 mmol).

-

Seal the tube and heat the reaction mixture to 80-110 °C. Causality Note: The ligand choice is crucial. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.

-

Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Biological Evaluation and SAR Analysis

A structured approach to biological evaluation is necessary to derive meaningful SAR.

Primary Screening

Given the prevalence of the cyclopropylamine motif in LSD1 inhibitors[4][9][11], a primary biochemical assay to determine the IC₅₀ value against this target would be a logical starting point.

Structure-Activity Relationship (SAR) Table

Systematic modification and testing allow for the construction of an SAR table. This data is crucial for guiding the next round of analogue design.

| Analogue ID | R¹ Modification (Amine) | R² Modification (Ethyl) | Aryl Group (Ar) | Hypothetical LSD1 IC₅₀ (nM) | Notes |

| CORE-001 | -H | -CH₃ | None | >10,000 | Primary amine, low activity without aryl group. |

| AN-001 | -Benzyl | -CH₃ | Benzyl | 850 | Introduction of aromatic ring improves potency. |

| AN-002 | -Cyclohexyl | -CH₃ | None | 2,500 | Lipophilic, non-aromatic group is tolerated. |

| AN-003 | -H | -CH₃ | 4-F-Phenyl | 450 | Electron-withdrawing group on phenyl boosts activity.[4] |

| AN-004 | -H | -CH₃ | 4-MeO-Phenyl | 900 | Electron-donating group is less favorable.[4] |

| AN-005 | -H | -CH₂CH₃ | 4-F-Phenyl | 1,200 | Increased steric bulk at R² is detrimental. |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for LSD1 inhibitors.

Conclusion and Future Directions

The this compound scaffold is a rich starting point for the discovery of novel therapeutic agents. Its rational design combines the conformational constraint and reactive potential of the cyclopropylamine core with the advantageous drug-like properties of the difluoromethyl group. The synthetic and evaluative frameworks presented here provide a clear, actionable guide for researchers to systematically explore the chemical space around this promising core. Future work should focus on expanding the diversity of the analogue library, exploring a wider range of biological targets, and conducting in-depth pharmacokinetic and in vivo studies on the most promising candidates.

References

-

Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-85. Available at: [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 08:230. Available at: [Link]

-

(N/A). Synthetic Methods towards 1-Substituted Cyclopropylamines. Thesis. Available at: [Link]

-

(N/A). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Nature Portfolio. Available at: [Link]

-

(N/A). Advances in the Synthesis of Cyclopropylamines. ACS Publications. Available at: [Link]

-

Kumar, A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic & Medicinal Chemistry, 114, 117676. Available at: [Link]

-

Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link]

-

(N/A). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. RSC Publishing. Available at: [Link]

-

Gardarsdottir, H. (N/A). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. Available at: [Link]

-

Ding, D., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. Available at: [Link]

-

(N/A). Examples of biologically active α-difluoromethyl amines and... ResearchGate. Available at: [Link]

-

Favi, G., et al. (2020). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 25(4), 835. Available at: [Link]

-

(N/A). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. Available at: [Link]

-

(N/A). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. ResearchGate. Available at: [Link]

- (N/A). (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.

-

(N/A). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Available at: [Link]

-

Ding, D., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed. Available at: [Link]

-

Roy, D., et al. (2022). Discovery and Biological Evaluation of Novel Diarylmethyl Amines Active against Drug Resistant S. aureus and Enterococcus. ResearchGate. Available at: [Link]

-

(N/A). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. Available at: [Link]

-

(N/A). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Available at: [Link]

-

(N/A). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

role of the difluoromethyl group in molecular interactions

The Lipophilic Hydrogen Bond Donor: A Technical Guide to the Difluoromethyl Group ( )

Executive Summary

In modern medicinal chemistry, the difluoromethyl group (

This guide analyzes the

Part 1: The Physicochemical Identity

The utility of

Comparative Metrics

The following table contrasts

| Property | Methyl ( | Trifluoromethyl ( | Hydroxyl ( | Difluoromethyl ( |

| H-Bond Donor | No | No | Strong | Weak to Moderate |

| H-Bond Acceptor | No | Weak (F) | Strong | Weak (F) |

| Hammett | -0.17 | 0.54 | -0.37 | 0.32 |

| Lipophilicity ( | 0.56 | 0.88 | -0.67 | 0.11 - 0.40 |

| Metabolic Stability | Low (Oxidation) | High | Low (Glucuronidation) | High |

The Electrostatic Mechanism

The C-H bond in

-

Acidity (

): While typical alkanes have -

Dipole Vector: The

group possesses a distinct dipole moment that can be exploited to optimize the orientation of the molecule within a binding pocket, often acting as an orthogonal multipolar handle.

Part 2: Molecular Interactions & Bioisosterism[1][5][7]

The "Metabolic Shield" Strategy

A primary application of

-

Problem: Phenolic -OH groups are rapid targets for Phase II metabolism (glucuronidation/sulfation), leading to high clearance.

-

Solution: Replacing -OH with

removes the nucleophilic oxygen required for conjugation while retaining the ability to donate a hydrogen bond to the receptor (e.g., a backbone carbonyl). This significantly extends half-life (

Conformational Control

The

Decision Logic for Incorporation

The following diagram illustrates the logical flow for determining when to deploy a

Figure 1: Decision tree for bioisosteric replacement. The

Part 3: Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols cover the synthesis of

Synthesis: Late-Stage C-H Difluoromethylation

Traditional methods (e.g., DAST deoxyfluorination) are harsh. The modern standard is Photoredox Catalysis using sulfinate salts (Langlois-type reagents). This allows for the direct functionalization of heteroarenes under mild conditions.

Reagents:

-

Substrate: Heteroarene (e.g., Pyridine, Quinoline).

-

Reagent: Sodium difluoromethanesulfinate (

) or Zinc bis(difluoromethanesulfinate) (Baran’s Reagent). -

Photocatalyst:

(0.5-1 mol%) or Rose Bengal (Organic alternative). -

Solvent: DMSO/Water (biphasic helps solubility).

-

Light Source: Blue LEDs (450-470 nm).

Workflow:

-

Preparation: In a Pyrex vial, dissolve substrate (1.0 equiv) and photocatalyst (1 mol%) in DMSO.

-

Addition: Add

(2.0 - 3.0 equiv) and Trifluoroacetic acid (TFA, 1.0 equiv) to activate the radical generation. -

Irradiation: Degas via sparging with

. Irradiate with Blue LEDs at room temperature for 12–24 hours. -

Workup: Dilute with EtOAc, wash with

, dry over

Mechanism Visualization:

Figure 2: Photoredox catalytic cycle for radical difluoromethylation. The excited photocatalyst oxidizes the sulfinate to generate the electrophilic

Validation: NMR Titration for H-Bond Acidity ( )

To confirm the

Protocol:

-

Sample A: Dissolve compound (~5 mg) in

(non-polar, non-accepting solvent). Record -

Sample B: Dissolve compound in

(strong H-bond acceptor). Record -

Calculation: Calculate

.-

Interpretation: A larger positive shift indicates stronger hydrogen bond donor capability.[3]

-

Reference: For

, typical

-

Part 4: Case Studies & Impact

Case Study 1: Bioisosteric Replacement of Pyridine-N-Oxide[12]

-

Context: Quorum sensing inhibitors for P. aeruginosa.

-

Challenge: Pyridine-N-oxides are metabolically unstable and rapidly reduced in vivo.

-

Intervention: Replacement of the N-oxide with a 2-difluoromethyl group.[10]

-

Result: The 2-

analog maintained bioactivity (mimicking the electronic density and dipole of the N-oxide) but exhibited superior metabolic stability and biofilm inhibition.

Case Study 2: Lipophilicity Modulation in Agrochemicals

-

Context: Optimization of pyrazole-based fungicides.

-

Data:

- Analog: High LogP, no H-bond donor. Poor solubility.

- Analog: Very High LogP. Metabolic block, but lower binding affinity due to steric bulk.

-

Analog: Optimal LogP . The C-H bond acted as a weak donor to a backbone serine, restoring potency lost in the

References

-

Zafrani, Y., et al. (2017).[10] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." The Journal of Organic Chemistry, 60(6), 1626–1631. [Link]

-

Hu, J., & Ni, C. (2015). "Recent Advances in Radical Difluoromethylation." Chemical Reviews, 115(10), 4630–4682. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." (Referencing innate C-H functionalization logic relevant to radical additions). Nature, 490, 222–226. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

conformational analysis of 1-(1-(difluoromethyl)cyclopropyl)ethan-1-amine

Title: Conformational Dynamics and Bioisosteric Utility of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-amine: A Technical Analysis

Executive Summary: The Structural Mandate

In modern medicinal chemistry, the This compound scaffold represents a high-value "chimeric" building block. It merges the metabolic resilience of the cyclopropyl group with the unique electrostatic properties of the difluoromethyl (

This guide addresses the conformational behavior of this molecule, which is not merely a static scaffold but a dynamic system governed by competing stereoelectronic effects.[2] For drug developers, understanding these dynamics is critical for predicting vector alignment in active sites and modulating pKa for oral bioavailability.[3]

Structural Theory & The Fluorine Effect

To analyze the conformation, we must first deconstruct the electronic environment of the 1,1-disubstituted cyclopropane core.

The Cyclopropane Constraint (Walsh Orbitals)

Unlike aliphatic chains, the cyclopropane ring carbons are

-

Kinetic Stability: The bonds are shorter and stronger (

BDE -

-Character: The ring bonds can conjugate with adjacent

The Difluoromethyl "Lipophilic Donor"

The

-

Mechanism: The high electronegativity of the two fluorine atoms polarizes the central

bond, making the proton significantly acidic. -

Interaction: This proton can engage in intramolecular hydrogen bonding with the adjacent amine nitrogen lone pair (

).[3]

Conformational Landscape: The "Locked" Manifold

The conformational analysis of this molecule revolves around the rotation of the exocyclic C-C bonds. We observe a "Goldilocks" zone of stability driven by two competing intramolecular forces.[3]

The Competing Interactions

-

Interaction A (The Stabilizer):

-

This is a 5-membered pseudoring interaction.[3] The polarized proton of the

group coordinates with the nitrogen lone pair. -

Effect: This locks the ethylamine side chain into a specific quadrant relative to the ring, reducing entropic penalty upon binding to a protein target.

-

-

Interaction B (The Secondary Lock):

-

A weak hydrogen bond between the amine protons and the fluorine atoms.

-

Dominance: Generally, Interaction A (

) is energetically more significant in non-polar environments due to the high acidity of the

-

Quantitative Data Summary

Estimated values based on B3LYP/6-311++G(d,p) theory for analogous 1,1-disubstituted systems.

| Parameter | Methyl Analog (Control) | Difluoromethyl Analog (Target) | Impact |

| Amine pKa | ~9.5 | ~7.8 - 8.2 | Improved bioavailability; reduced lysosomal trapping.[3] |

| Rotational Barrier | 3.5 kcal/mol | 5.8 kcal/mol | Increased rigidity due to steric bulk and H-bonding.[3] |

| LogP | 0.8 | 1.1 | |

| Preferred Torsion | Gauche/Anti fluxional | Syn-clinal (Locked) | Pre-organized for binding.[3] |

Visualization of Conformational Logic

The following diagram illustrates the energy landscape and the "locking" mechanism that distinguishes this scaffold from a standard isopropyl amine.

Figure 1: The "Conformational Lock" mechanism. The convergence of steric bulk and intramolecular H-bonding drives the molecule into a low-entropy bioactive state.

Experimental Validation Protocols

To validate these theoretical conformations in your specific drug candidate, the following self-validating workflow is recommended.

Protocol A: HOESY NMR (Solution State)

-

Objective: Determine the spatial proximity of the

proton to the side-chain methyl group and amine protons. -

Why: Standard NOESY is insufficient due to the lack of protons on the quaternary carbon. Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space interactions between Fluorine and Hydrogen.[3]

-

Method:

-

Dissolve 5 mg of compound in

(non-polar solvent maximizes intramolecular H-bonds). -

Acquire

HOESY with a mixing time of 400-600 ms.[3] -

Validation Criteria: A strong cross-peak between the

fluorines and the methine proton of the ethylamine chain indicates a syn-orientation.

-

Protocol B: X-Ray Crystallography of HCl Salt

-

Objective: Definitive solid-state conformation.

-

Method:

Analytical Workflow Diagram

Figure 2: Integrated workflow for validating the conformational rigidity of fluorinated cyclopropanes.

Implications for Drug Design

-

Metabolic Stability: The 1,1-disubstitution pattern blocks the alpha-carbon of the amine from metabolic oxidation (N-dealkylation). The

group further deactivates the ring toward oxidative opening by CYP450 enzymes. -

pKa Modulation: If your target requires CNS penetration, the lower pKa (approx 8.[3]0) compared to a standard alkyl amine (pKa 10.[3]0) increases the fraction of neutral species at physiological pH, enhancing passive permeability.

-

Bioisosterism: This moiety acts as a bioisostere for a tert-butyl group but with added polarity and H-bond donor capability, often improving solubility without sacrificing lipophilic contacts.[3]

References

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation. Nature Synthesis, 2025.[3][4]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 2017.[3] [5]

-

A Spectroscopic Overview of Intramolecular Hydrogen Bonds. Molecules, 2021.[3]

-

1-Cyclopropylethanamine (Compound Summary). PubChem, National Library of Medicine.[3]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update, 2020.

Sources

- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Lipophilicity and pKa of 1-(1-(difluoromethyl)cyclopropyl)ethan-1-amine

Introduction: Navigating Physicochemical Landscapes in Drug Discovery

In the intricate process of drug discovery and development, a molecule's success is profoundly influenced by its physicochemical properties. Among the most critical of these are lipophilicity and the acid dissociation constant (pKa), which together govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of these key parameters for the novel compound, 1-(1-(difluoromethyl)cyclopropyl)ethan-1-amine. This molecule incorporates a difluoromethyl group and a cyclopropyl ring, structural motifs of increasing interest in medicinal chemistry for their ability to modulate metabolic stability and potency.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for the determination of lipophilicity (logP/logD) and pKa. While direct experimental data for this compound is not publicly available, this guide will leverage data from closely related analogs and established scientific principles to provide well-founded estimations and detailed protocols for empirical determination.

The Critical Role of Lipophilicity and pKa in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of its ability to cross biological membranes.[1] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant descriptor.[2]

The pKa of a molecule dictates its ionization state at a given pH.[3] For an amine, the pKa represents the pH at which 50% of the molecules are in their protonated (charged) form and 50% are in their neutral (uncharged) form. This ionization state profoundly impacts a drug's solubility, permeability, and interaction with its biological target.

The interplay between lipophilicity and pKa is therefore a critical consideration in optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of this compound: An Expert Analysis

Due to the novelty of this compound, direct experimental values for its logP and pKa are not readily found in the public domain. However, by analyzing structurally similar compounds and the known effects of its constituent functional groups, we can derive informed estimates.

Structural Analogs for Comparative Analysis:

| Compound | Structure | Key Difference from Target |

| Target Molecule | This compound | - |

| Analog 1 | 1-(1-(Trifluoromethyl)cyclopropyl)ethanamine | Trifluoromethyl instead of difluoromethyl |

| Analog 2 | 1-(Difluoromethyl)cyclopropan-1-amine | Lacks the ethyl group at the amine |

| Analog 3 | 1-Cyclopropylethanamine | Lacks the difluoromethyl group |

Estimated Physicochemical Properties:

| Parameter | Estimated Value | Rationale |

| cLogP | 1.5 - 2.5 | The parent compound, 1-cyclopropylethanamine, has a cLogP of approximately 0.5.[4] The addition of a difluoromethyl group is known to increase lipophilicity. Studies on fluoroalkyl-substituted cyclopropanes have shown that fluorination generally increases logP.[5] The trifluoromethyl analog likely has a slightly higher logP than the difluoromethyl target. |

| pKa | 8.5 - 9.5 | Primary amines of this type typically have pKa values in the range of 9-11.[3] The electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity of the amine, thus lowering the pKa compared to its non-fluorinated counterpart. Research on gem-difluorinated cycloalkanes indicates that the CF2 moiety reduces the pKa of amines due to its inductive effect.[6][7] |

| logD at pH 7.4 | 0.5 - 1.5 | At physiological pH (7.4), the amine will be predominantly in its protonated, more water-soluble form. The logD will therefore be significantly lower than the logP. The exact value is dependent on the pKa. |

Experimental Determination of Lipophilicity and pKa

To obtain definitive values for this compound, empirical determination is essential. The following sections detail the gold-standard and high-throughput methodologies.

Lipophilicity (logP/logD) Determination

1. Shake-Flask Method (Gold Standard for logP)

This classic method directly measures the partitioning of a compound between n-octanol and water.[2]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium through vigorous shaking, the concentration of the compound in each phase is measured.

-

Causality behind Experimental Choices: n-octanol is chosen as the organic phase because its properties are thought to mimic the lipid bilayer of cell membranes. The use of a buffered aqueous phase is critical for ionizable compounds to determine logD at a specific pH.

Experimental Protocol: Shake-Flask Method

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers. For logD determination, use a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) as the aqueous phase.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small volume of the stock solution.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

logP (or logD) = log10(P)

-

Workflow for Shake-Flask logP/logD Determination

Caption: Workflow for Shake-Flask logP/logD Determination.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logD

RP-HPLC offers a high-throughput alternative to the shake-flask method.[8][9]

-

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known logD values.

-

Causality behind Experimental Choices: The nonpolar stationary phase (e.g., C18) mimics a lipophilic environment. The mobile phase composition (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is varied to elute compounds based on their partitioning behavior.

Experimental Protocol: RP-HPLC Method

-

System Preparation: Use a C18 HPLC column and a mobile phase consisting of a buffer at the desired pH (e.g., 7.4) and an organic modifier.

-

Calibration: Prepare solutions of at least five standard compounds with known logD values that bracket the expected logD of the test compound.

-

Analysis: Inject the standards and the test compound onto the HPLC system and record their retention times.

-

Calculation:

-

Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_R is the retention time and t_0 is the dead time.

-

Plot log(k') versus the known logD values for the standards to generate a calibration curve.

-

Determine the logD of the test compound from its log(k') using the calibration curve.

-

pKa Determination

Potentiometric Titration (Gold Standard)

This is a highly accurate method for determining the pKa of an ionizable compound.[10][11]

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is the pH at which the amine is half-neutralized.

-

Causality behind Experimental Choices: The gradual addition of a titrant systematically changes the protonation state of the amine. Monitoring the pH allows for the precise determination of the inflection point of the titration curve, which corresponds to the pKa. Maintaining a constant ionic strength is important as it can influence the activity of the ions and thus the measured pKa.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of this compound hydrochloride in deionized water to a known concentration (e.g., 1-10 mM). Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

-

Titration: Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Workflow for Potentiometric pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

In Silico Prediction of Lipophilicity and pKa

In addition to experimental methods, numerous computational tools are available to predict logP and pKa.[12] These methods are valuable for high-throughput screening of virtual compounds and for prioritizing synthetic efforts.

-

logP Prediction: Algorithms for calculating logP (cLogP) are typically based on fragmental or atom-based contributions derived from large experimental datasets.

-

pKa Prediction: In silico pKa prediction can be based on empirical methods, quantum mechanical calculations, or quantitative structure-property relationship (QSPR) models.

While these predictive tools are powerful, it is crucial to recognize that their accuracy can be limited, especially for novel chemical scaffolds. Therefore, experimental validation of in silico predictions is highly recommended.

Conclusion and Future Directions

The lipophilicity and pKa of this compound are critical parameters that will dictate its behavior in biological systems and ultimately its viability as a drug candidate. Based on the analysis of structurally related compounds, we estimate a cLogP in the range of 1.5-2.5 and a pKa between 8.5 and 9.5. The difluoromethyl group is expected to increase lipophilicity while decreasing the basicity of the amine compared to its non-fluorinated analog.

This guide has provided detailed, field-proven protocols for the experimental determination of these properties using the shake-flask method for logP/logD and potentiometric titration for pKa. These empirical data are indispensable for building accurate structure-activity and structure-property relationships. As drug discovery programs increasingly rely on predictive models, the generation of high-quality experimental data for novel chemical entities like this compound is essential for validating and refining these models.

References

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

-

PubMed. (2022). AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic small and Beyond-Rule-of-Five compounds. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Chromatographic LogD - In Vitro Assay. Retrieved from [Link]

-

protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

YouTube. (2024). CHI LogD Assay. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

ECETOC. (n.d.). Assessment of the reverse-phase HPLC method for determining the n-octanol/water partition coefficient. Retrieved from [Link]

-

ACS Publications. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Retrieved from [Link]

-

MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

OUCI. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Retrieved from [Link]

-

ChemRxiv. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

-

ChemRxiv. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. Retrieved from [Link]

-

PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

-

PMC. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). (A-C) Experimental LogP values for the primary cycloalkylamines amines.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link]

-

ResearchGate. (2025). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

EPA. (2025). 1-(4-Amino-3,5-difluorophenyl)ethan-1-one Properties. Retrieved from [Link]

-

ECHA. (2023). Evaluation of Physicochemical Property Data in the ECHA Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved from [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic small and Beyond-Rule-of-Five compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: 1-(1-(difluoromethyl)cyclopropyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl, thiol, and amino moieties, capable of acting as a lipophilic hydrogen bond donor. When appended to a rigid cyclopropyl ring, it creates a unique three-dimensional pharmacophore with significant potential in drug design. This document provides a comprehensive, in-depth guide to the synthesis of 1-(1-(difluoromethyl)cyclopropyl)ethan-1-amine, a novel building block for the development of next-generation therapeutics. This protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of the target amine is approached in a two-stage process. The first stage focuses on the construction of the key intermediate ketone, 1-(1-(difluoromethyl)cyclopropyl)ethan-1-one. The second stage details the reductive amination of this ketone to yield the final product, this compound.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one

The synthesis of the ketone intermediate is a critical step that requires careful execution. The proposed route begins with the commercially available 1-(hydroxymethyl)cyclopropane-1-carboxylic acid, which undergoes fluorination to introduce the difluoromethyl moiety, followed by conversion of the carboxylic acid to the methyl ketone.

Part 1.1: Synthesis of 1-(Difluoromethyl)cyclopropane-1-carboxylic acid

The conversion of a hydroxymethyl group to a difluoromethyl group can be achieved using a variety of fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, though caution is advised due to its potential for exothermic decomposition.

Protocol: Fluorination of 1-(Hydroxymethyl)cyclopropane-1-carboxylic acid

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(Hydroxymethyl)cyclopropane-1-carboxylic acid | 1.0 | 116.12 | 11.6 g |

| Diethylaminosulfur trifluoride (DAST) | 2.2 | 161.20 | 35.5 g |

| Dichloromethane (DCM), anhydrous | - | 84.93 | 200 mL |

Step-by-Step Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(hydroxymethyl)cyclopropane-1-carboxylic acid (11.6 g, 100 mmol).

-

Suspend the starting material in anhydrous dichloromethane (200 mL).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (35.5 g, 220 mmol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C. Caution: DAST is toxic and moisture-sensitive, and can decompose exothermically. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of saturated aqueous sodium bicarbonate solution (200 mL) and ice (200 g).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-(difluoromethyl)cyclopropane-1-carboxylic acid.

Part 1.2: Synthesis of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one

The conversion of the carboxylic acid to a methyl ketone can be efficiently achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with a suitable methylating agent. An alternative and often milder method involves the formation of a Weinreb amide followed by reaction with a Grignard reagent.[1] For this protocol, we will utilize the reaction of the carboxylic acid with methyllithium.[1]

Protocol: Conversion of 1-(Difluoromethyl)cyclopropane-1-carboxylic acid to the Methyl Ketone

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(Difluoromethyl)cyclopropane-1-carboxylic acid | 1.0 | 136.09 | 13.6 g |

| Methyllithium (1.6 M in diethyl ether) | 2.2 | 21.96 | 151 mL |

| Tetrahydrofuran (THF), anhydrous | - | 72.11 | 200 mL |

Step-by-Step Procedure:

-

To a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(difluoromethyl)cyclopropane-1-carboxylic acid (13.6 g, 100 mmol) in anhydrous tetrahydrofuran (200 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add methyllithium (1.6 M in diethyl ether, 151 mL, 220 mmol) dropwise, maintaining the internal temperature below -70 °C. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to yield 1-(1-(difluoromethyl)cyclopropyl)ethan-1-one.

Stage 2: Reductive Amination of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one

Reductive amination is a robust method for the synthesis of amines from ketones.[2][3] This one-pot procedure involves the in-situ formation of an imine from the ketone and an ammonia source, followed by reduction with a suitable hydride reagent. Sodium borohydride is a cost-effective and efficient reducing agent for this transformation.[2]

Caption: Reductive amination workflow.

Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one | 1.0 | 134.13 | 13.4 g |

| Ammonium acetate | 10.0 | 77.08 | 77.1 g |

| Methanol | - | 32.04 | 200 mL |

| Sodium borohydride | 1.5 | 37.83 | 5.7 g |

Step-by-Step Procedure:

-

In a 500 mL round-bottom flask, dissolve 1-(1-(difluoromethyl)cyclopropyl)ethan-1-one (13.4 g, 100 mmol) and ammonium acetate (77.1 g, 1.0 mol) in methanol (200 mL).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (5.7 g, 150 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2), and then basify with 6 M sodium hydroxide solution until the pH is basic (pH ~12).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amine by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to obtain this compound.

Safety Precautions

-

Diethylaminosulfur trifluoride (DAST): Highly toxic, corrosive, and moisture-sensitive. Reacts violently with water. Can decompose exothermically above 50 °C. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Methyllithium: Pyrophoric and highly reactive. Handle under an inert atmosphere (nitrogen or argon). Reacts violently with water.

-

Sodium borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

-

Always conduct a thorough risk assessment before beginning any chemical synthesis.

References

- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using sodium borohydride in the presence of a catalytic amount of titanium(IV) isopropoxide. Tetrahedron, 60(7), 1463-1471.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

Reductive Amination. (2022). In Wikipedia. [Link]

-

Organic Syntheses Procedure. (n.d.). Cyclopropanecarboxylic acid. [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

- Marek, I., & Levin, A. (2008). Cyclopropenyllithiums as a new source of 1,1-bismetalated cyclopropyl derivatives.

-

Pearson Education. (2024). Propose a mechanism for the reaction of acetyl chloride with phenylmagnesium bromide to give 1,1-diphenylethanol. [Link]

Sources

Application Notes & Protocols for 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-amine in Medicinal Chemistry

Abstract: The strategic incorporation of fluorine and strained ring systems into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] This guide explores the potential applications of the novel structural motif, 1-(1-(difluoromethyl)cyclopropyl)ethan-1-amine, a compound that marries the unique properties of a difluoromethyl group, a cyclopropyl scaffold, and a chiral amine. While direct literature on this specific molecule is sparse, this document extrapolates its potential utility from the well-established roles of its constituent functional groups. We present detailed application notes for its use as a bioisosteric replacement and as a rigid scaffold for targeting proteases and G-protein coupled receptors (GPCRs). Furthermore, we provide a robust, step-by-step protocol for a proposed synthetic route to access this and related compounds, empowering researchers to explore this promising chemical space.

Introduction: The Strategic Value of Fluorinated Cyclopropylamines

The confluence of a cyclopropyl ring and a difluoromethyl (CF2H) group offers a powerful combination of properties for drug design.[3][4]

-

Cyclopropyl Ring: This small, strained carbocycle introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and reducing entropic penalties upon binding.[3][5][6] Its unique electronic nature and metabolic stability often lead to improved pharmacokinetic profiles.[5][7]

-

Difluoromethyl Group (CF2H): The CF2H group is a fascinating moiety in medicinal chemistry.[8] It serves as a lipophilic hydrogen bond donor, a feature that allows it to act as a bioisostere for hydroxyl (OH), amine (NH), or thiol (SH) groups.[8] The strong electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[1][8]

-

Ethan-1-amine Moiety: The primary amine provides a crucial interaction point for forming salt bridges with acidic residues in protein targets and serves as a handle for further chemical modification. The adjacent methyl group introduces a chiral center, allowing for stereoselective interactions with biological targets.

The combination of these features in this compound suggests its potential as a valuable building block for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability.

Application Note 1: A Conformationally Rigid Bioisostere for Protease Inhibitors

Background: Protease inhibitors are a critical class of drugs used in the treatment of viral diseases (e.g., HIV, Hepatitis C) and cancer. A common strategy in their design is the use of small, rigid scaffolds to correctly orient pharmacophoric elements into the enzyme's active site. The isopropyl group is a frequent substituent in these inhibitors, valued for its steric bulk. However, it can be susceptible to metabolic oxidation.

Application Concept: The 1-(difluoromethyl)cyclopropyl group can serve as a superior bioisostere for the isopropyl or gem-dimethyl moieties often found in protease inhibitors.[7]

-

Conformational Constraint: The rigid cyclopropane ring restricts bond rotation, presenting a fixed vector for the difluoromethyl group. This can lead to a more defined interaction with the target protein compared to the more flexible isopropyl group.[3]

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group and the cyclopropyl ring highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Hydrogen Bonding: The CF2H group's ability to act as a hydrogen bond donor can introduce a new, favorable interaction with the protein backbone or side chains within the active site, potentially increasing binding affinity.[3][8]

Experimental Workflow:

Caption: Workflow for evaluating the bioisosteric replacement.

Application Note 2: Scaffold for Modulating GPCR Ligand Selectivity

Background: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of approved drugs. Achieving selectivity for a specific GPCR subtype is a major challenge in drug development, as off-target effects can lead to undesirable side effects. The use of rigid scaffolds is a proven strategy to enhance selectivity.

Application Concept: The rigid three-dimensional structure of this compound can be used as a central scaffold to project substituents into specific sub-pockets of a GPCR binding site.

-

Defined Exit Vectors: The tetrahedral carbon of the cyclopropane ring to which the amine and difluoromethyl groups are attached provides well-defined vectors for further chemical elaboration. This allows for precise positioning of other pharmacophoric groups to maximize interactions with a specific receptor subtype.

-

Modulation of Physicochemical Properties: The fluorine atoms can subtly alter the lipophilicity and electrostatic potential of the molecule, influencing its ability to cross cell membranes and interact with the largely hydrophobic transmembrane domains of GPCRs.[7]

-

Reduced Off-Target Activity: By locking the pharmacophore in a conformation optimal for the target receptor, the likelihood of binding to other, related GPCRs with slightly different binding pocket topographies is reduced.

Data Presentation: Property Comparison

| Moiety | Key Properties | Potential Impact in Drug Design |

| Isopropyl Group | Flexible, Lipophilic | Good for occupying hydrophobic pockets, but metabolically liable. |

| Cyclopropyl Group | Rigid, Strained, Electron-withdrawing | Enhances metabolic stability, fixes conformation, can modulate pKa.[7] |

| Trifluoromethyl (CF3) Group | Lipophilic, Electron-withdrawing, Metabolically stable | Increases lipophilicity and stability, acts as a bioisostere for methyl/ethyl.[9][10][11] |

| Difluoromethyl (CF2H) Group | Lipophilic H-bond donor, Electron-withdrawing | Unique H-bonding capacity, metabolically stable, modulates pKa.[3][8] |

Protocol: Proposed Synthesis of this compound

This protocol outlines a plausible, multi-step synthesis based on established methods for difluorocyclopropanation and amination.[12][13]

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organometallic reagents are highly reactive and must be handled under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents:

-

1-Methyl-1-vinylcyclopropane

-

Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent)

-

Sodium Iodide (NaI)

-

Anhydrous Tetrahydrofuran (THF)

-

Ozone (O3)

-

Sudan Red 7B (indicator)

-

Triphenylphosphine (PPh3)

-

Hydroxylamine-O-sulfonic acid

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO4)

-

Standard glassware for organic synthesis

Step 1: Synthesis of 1-(Difluoromethyl)-1-methylcyclopropane-1-carbaldehyde

This step involves the difluorocyclopropanation of an alkene followed by ozonolysis.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methyl-1-vinylcyclopropane (1.0 eq) and anhydrous THF.

-

Difluorocyclopropanation: Add sodium iodide (NaI, 2.0 eq) to the solution. Slowly add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 eq) dropwise at room temperature. The reaction is often initiated by gentle heating and proceeds exothermically. Stir the mixture for 12-16 hours at room temperature.[12][13]

-

Causality: TMSCF3, activated by a nucleophilic initiator like NaI, serves as a safe and effective source of difluorocarbene (:CF2), which undergoes a [2+1] cycloaddition with the alkene.[12]

-

-

Workup: Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 1-(1-(difluoromethyl)-1-methylcyclopropyl)ethene.

-

Ozonolysis: Dissolve the crude product in a suitable solvent (e.g., dichloromethane/methanol) and cool to -78 °C. Add a small amount of Sudan Red 7B indicator. Bubble ozone gas through the solution until the red color disappears.

-

Reductive Workup: Add triphenylphosphine (1.2 eq) and allow the solution to warm to room temperature. Stir for 2 hours. Concentrate the solvent under reduced pressure. The crude product, 1-(difluoromethyl)-1-methylcyclopropane-1-carbaldehyde, can be purified by column chromatography.

Step 2: Synthesis of this compound

This step involves a direct amination of the aldehyde.

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde from Step 1 (1.0 eq) in an appropriate solvent like methanol.

-

Amination: Add an aqueous solution of hydroxylamine-O-sulfonic acid (1.5 eq) and sodium hydroxide (1.5 eq). Stir the reaction at room temperature for 24 hours.

-

Workup and Purification: Make the solution basic by adding 2M NaOH. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate. The resulting amine can be purified by distillation or by forming the hydrochloride salt by bubbling HCl gas through an ethereal solution, followed by filtration.

Synthetic Workflow Diagram:

Caption: Proposed synthetic pathway to the target compound.

Conclusion

While this compound represents a novel chemical entity, its structural components are deeply rooted in successful medicinal chemistry campaigns. The unique combination of conformational rigidity and the hydrogen-bonding capabilities of the CF2H group makes it a highly attractive building block for the development of next-generation therapeutics. The protocols and strategies outlined in this guide provide a foundational framework for researchers to synthesize and explore the potential of this and related fluorinated cyclopropylamines in their drug discovery programs.

References

-

S. J. S. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

-

Pajkert, R., & Röschenthaler, G.-V. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2025, May 22). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. [Link]

-

Pajkert, R., & Röschenthaler, G.-V. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2018, August 22). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

-